4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline
Overview
Description
4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline, commonly known as FM2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FM2 belongs to the class of quinoline-based compounds and is known for its unique pharmacological properties.
Scientific Research Applications
FM2 has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. FM2 has also been found to have anti-inflammatory, antioxidant, and antiviral properties. These properties make FM2 a promising candidate for the development of new drugs to treat various diseases.
Mechanism of Action
The mechanism of action of FM2 is not fully understood, but it is believed to act primarily through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. FM2 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The exact mechanism of apoptosis induction by FM2 is not clear, but it is thought to involve the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.
Biochemical and Physiological Effects
FM2 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. FM2 has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, FM2 has been shown to have antiviral activity against several viruses, including the human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
FM2 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, making it a suitable candidate for large-scale production. Additionally, FM2 has been extensively studied, and its pharmacological properties are well understood. However, there are also some limitations to using FM2 in lab experiments. For example, FM2 has limited solubility in water, which may affect its bioavailability. Additionally, FM2 has not been tested extensively in vivo, and its safety profile is not well established.
Future Directions
There are several future directions for the study of FM2. One potential direction is the development of FM2-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the mechanism of action of FM2 and its effects on various cellular pathways. Additionally, further studies are needed to determine the safety and efficacy of FM2 in vivo, which may pave the way for its clinical use in the future.
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O/c1-18-8-9-23-20(15-18)21(16-24(29-23)19-5-4-10-28-17-19)26(32)31-13-11-30(12-14-31)25-7-3-2-6-22(25)27/h2-10,15-17H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQSEBZXBBIBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC=CC=C4F)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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